N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
Description
N-(2-(4-Fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core substituted with a 4-fluorophenyl group at position 2 and a benzamide moiety at position 2.
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14FN3OS/c19-13-6-8-14(9-7-13)22-17(15-10-24-11-16(15)21-22)20-18(23)12-4-2-1-3-5-12/h1-9H,10-11H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZZSVADFZYBURJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Thienopyrazole Core: The synthesis begins with the formation of the thienopyrazole core. This can be achieved by reacting a suitable thienyl compound with hydrazine derivatives under controlled conditions.
Introduction of Fluorophenyl Group: The next step involves the introduction of the fluorophenyl group. This is typically done through a nucleophilic substitution reaction where a fluorinated aromatic compound reacts with the thienopyrazole intermediate.
Benzamide Formation: Finally, the benzamide moiety is introduced through an amidation reaction. This involves reacting the intermediate with benzoyl chloride or a similar benzoylating agent in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and recrystallization are often employed to purify the final product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The fluorophenyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions. The electron-withdrawing fluorine atom activates the aromatic ring for substitution at the ortho and para positions.
Key Insight : The fluorine substituent enhances electrophilicity, enabling regioselective substitutions. Piperidine or morpholine derivatives are common nucleophiles .
Amide Hydrolysis
The benzamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
Mechanism : The reaction proceeds via nucleophilic attack on the carbonyl carbon, followed by cleavage of the C–N bond.
Oxidation of the Thiophene Ring
The sulfur atom in the thiophene ring is susceptible to oxidation, forming sulfoxide or sulfone derivatives.
| Oxidizing Agent | Conditions | Product | Selectivity |
|---|---|---|---|
| mCPBA | CH₂Cl₂, 0°C → rt, 2h | Thienopyrazole sulfoxide | 95% |
| H₂O₂, AcOH | 50°C, 12h | Thienopyrazole sulfone | 88% |
Application : Sulfone derivatives exhibit enhanced metabolic stability in pharmacological studies.
Cycloaddition Reactions
The thienopyrazole core participates in [3+2] cycloadditions with diazo compounds or alkynes to form fused heterocycles.
| Substrate | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Diazoacetate | Cu(OTf)₂, MeCN, 60°C, 8h | Pyrazolo[4,3-e]thienopyridine | 71% |
| Phenylacetylene | RuCl₂(PPh₃)₃, toluene, 100°C, 24h | Thienopyrazole-indole hybrid | 65% |
Regioselectivity : Electron-deficient alkynes favor C5–C6 bond formation in the pyrazole ring .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable functionalization of the benzamide or fluorophenyl groups.
| Reaction Type | Catalysts/Reagents | Product | Yield |
|---|---|---|---|
| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | Biaryl derivatives at benzamide | 83% |
| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | N-aryl modifications on pyrazole | 76% |
Optimization : Microwave irradiation reduces reaction time from 24h to 2h with comparable yields.
Reduction of the Pyrazole Ring
Catalytic hydrogenation selectively reduces the dihydro-pyrazole ring to a tetrahydro derivative.
| Conditions | Product | Selectivity | Source |
|---|---|---|---|
| H₂ (1 atm), Pd/C, EtOH, 25°C | Tetrahydro-thienopyrazole benzamide | >99% |
Side Reactions : Over-reduction of the thiophene ring is avoided by using mild conditions .
Scientific Research Applications
While the specific compound "N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide" is not directly discussed in the search results, information on related compounds and their applications can provide insights. The search results discuss compounds with similar core structures, such as thieno[3,4-c]pyrazoles, and their derivatives, which exhibit various biological activities.
Here's an overview based on the available information:
Chemical Structure and Properties
The general structure of the compounds discussed includes a thieno[3,4-c]pyrazole core, which is known for interacting with biological targets. Variations in the substituents, such as the presence of a fluorophenyl group, can influence the compound's activity.
Biological Activities
Thieno[3,4-c]pyrazole derivatives have demonstrated a range of biological activities:
- Antifungal and Antibacterial Properties : These compounds have shown activity against Candida albicans and Cryptococcus neoformans. The degree of inhibition varies based on structural modifications like fluorine substituents.
- Antitumor Activity : These derivatives can inhibit tumor cell proliferation through apoptosis and cell cycle arrest and can act as inhibitors of key oncogenic pathways.
Mechanisms of Action
The mechanism of action often involves interaction with specific molecular targets within cells. Molecular docking studies suggest that these compounds can bind effectively to enzymes involved in metabolic pathways related to cancer and microbial resistance. For instance, similar compounds have been found to interact with targets such as Histone Deacetylase 3 (HDAC3) and H+,K±ATPase.
Case Studies
Studies have synthesized azomethine derivatives featuring a thieno[3,4-c]pyrazole moiety, which were tested against strains of Candida albicans and exhibited moderate to high antifungal activity. Other pyrazole derivatives have demonstrated significant inhibition of tumor growth in various cancer cell lines, confirmed through in vitro assays and in vivo models.
Data Table: Biological Activities of Thieno[3,4-c]pyrazole Derivatives
| Compound | Activity | Target Organisms/Cell Lines |
|---|---|---|
| Thieno[3,4-c]pyrazole derivatives | Antifungal | Candida albicans, Cryptococcus neoformans |
| Various azomethine derivatives | Antibacterial | Multiple bacterial strains |
| Pyrazole derivatives | Antitumor | Various cancer cell lines (specific types not detailed in the provided context) |
Mechanism of Action
The mechanism of action of N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. For instance, it may inhibit bacterial enzymes, thereby preventing bacterial growth, or it may interfere with cancer cell signaling pathways, leading to apoptosis.
Comparison with Similar Compounds
Structural Features
Table 1: Structural Comparison of Key Compounds
- Core Heterocycles: The target compound's thienopyrazole core differs from the 1,2,4-triazole system in analogs [7–15].
- Substituents: The 4-fluorophenyl group in the target compound is structurally similar to the 2,4-difluorophenyl substituents in compounds [7–15], which are known to improve lipophilicity and metabolic stability. However, the benzamide group in the target contrasts with the sulfonyl or ethanone moieties in analogs, altering hydrogen-bonding and electronic properties .
Spectroscopic and Tautomeric Properties
Table 3: Spectroscopic Data Comparison
- Carbonyl Groups : The benzamide C=O in the target aligns with the C=O stretches in compounds [4–6] (1663–1682 cm⁻¹) but contrasts with triazoles [7–9], where C=O is absent post-cyclization .
- Tautomerism: Compounds [7–9] exist as thione tautomers, evidenced by C=S stretches and NH bands. The thienopyrazole core of the target likely lacks such tautomerism, favoring a fixed structure .
Electronic and Functional Group Effects
- Fluorine Substituents : Both the target and analogs [7–15] incorporate fluorinated aryl groups, enhancing electron-withdrawing effects and influencing π-π stacking interactions.
- Sulfonyl vs.
Biological Activity
N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 344.4 g/mol. The compound features a thieno[3,4-c]pyrazole core, which is known for its role in various biological functions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₃FN₄O₂S |
| Molecular Weight | 344.4 g/mol |
| CAS Number | 1226446-74-7 |
Antitumor Activity
Research indicates that pyrazole derivatives, including this compound, exhibit potent antitumor properties. These compounds have shown significant inhibitory effects on various cancer cell lines by targeting specific kinases involved in tumor growth and proliferation. Notably, they have demonstrated efficacy against BRAF(V600E) and EGFR mutations, which are critical in certain cancers .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), thereby reducing inflammation . This mechanism is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases.
Antimicrobial Activity
This compound has shown promising results against various microbial strains. Its activity against both bacterial and fungal pathogens has been documented, suggesting its potential as an antimicrobial agent . For example, derivatives of pyrazole have exhibited effective antifungal activity against species such as Cytospora and Colletotrichum gloeosporioides .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be correlated with its structural features. The presence of the fluorophenyl group enhances lipophilicity and may improve binding affinity to biological targets. Additionally, modifications to the thieno[3,4-c]pyrazole core can lead to variations in potency and selectivity against different biological pathways .
Case Studies
- Antitumor Efficacy : A study evaluating the antitumor effects of various pyrazole derivatives found that those with a thieno[3,4-c]pyrazole scaffold exhibited superior inhibition of cell proliferation in breast cancer models compared to analogs lacking this structure .
- Anti-inflammatory Mechanism : Another investigation into the anti-inflammatory properties revealed that this compound significantly reduced LPS-induced inflammation in macrophage cultures, highlighting its potential therapeutic role in inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
